molecular formula C29H35NO2 B10775111 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine CAS No. 191217-42-2

4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

Cat. No.: B10775111
CAS No.: 191217-42-2
M. Wt: 429.6 g/mol
InChI Key: WRTXEGOLODUQIE-UHFFFAOYSA-N
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Description

4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine is a synthetic piperidine derivative of significant interest in medicinal chemistry and pharmacological research. Piperidine is a fundamental heterocyclic moiety and a key structural component in a wide range of bioactive molecules and approved pharmaceuticals . Its structure, featuring a benzhydryloxymethyl group and a 3-(4-methoxyphenyl)propyl side chain, makes it a valuable intermediate for the synthesis of more complex compounds and for probing biological pathways. Researchers can utilize this compound as a versatile building block in the development of potential therapeutic agents. Piperidine derivatives are extensively investigated for their diverse biological activities. Scientific literature indicates that piperidine-based compounds have demonstrated potential in various research areas, including acting as antagonists for specific receptors like the NMDA receptor . Furthermore, reviews of piperidine alkaloids highlight their broad relevance in anticancer research, where they have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which are essential for cell proliferation and survival . The specific substitutions on the piperidine ring in this compound are designed to modulate its properties and interactions, offering researchers a tool to explore structure-activity relationships. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For further technical details, including structural verification data and purity specifications, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191217-42-2

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

InChI

InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3

InChI Key

WRTXEGOLODUQIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Piperidine

Step 1: Formation of Benzhydryloxymethyl-piperidine
4-Piperidone is reacted with benzhydrol under acidic conditions to introduce the benzhydryloxymethyl group. For example:

  • Reagents : Benzhydrol, p-toluenesulfonic acid (PTSA), toluene.

  • Conditions : Reflux at 110°C for 12 hours.

  • Yield : ~85% after recrystallization.

Step 2: Introduction of 3-(4-Methoxyphenyl)propyl Side Chain
The piperidine intermediate undergoes alkylation with 3-(4-methoxyphenyl)propyl mesylate:

  • Reagents : 3-(4-Methoxyphenyl)propyl mesylate, sodium hydride (NaH), N,N-dimethylacetamide (DMAC).

  • Conditions : Room temperature, 6–8 hours.

  • Yield : 70–75%.

Hydrogenation and Deprotection

Step 3: Catalytic Hydrogenation
Benzyl-protected intermediates (e.g., 1-benzyl-4-piperidone) are hydrogenated to remove protective groups:

  • Catalyst : 10% Palladium on carbon (Pd/C).

  • Conditions : 20 kg/cm² H₂ pressure, 110–120°C, 3 hours.

  • Yield : 89–91%.

Step 4: Final Coupling and Purification
The deprotected piperidine is coupled with the propyl side chain and purified via:

  • Recrystallization : Ethanol/water mixtures.

  • Chromatography : Silica gel with chloroform/methanol (9:1).

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Selection

ParameterOptimal ChoiceEffect on Yield
Solvent Toluene or DMACMaximizes solubility of aromatic intermediates
Catalyst Pd/C (10%)Efficient deprotection with minimal side reactions
Temperature 110–120°CBalances reaction rate and decomposition

Industrial Production Insights

  • Cost-Effective Feedstocks : Benzylamine and methyl acrylate reduce raw material costs.

  • Continuous Flow Systems : Improve throughput for hydrogenation steps.

  • Waste Reduction : Solvent recovery systems (e.g., toluene distillation) enhance sustainability.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-alkylation during side chain introduction.

    • Solution : Use of excess NaH to maintain anhydrous conditions.

  • Catalyst Poisoning : Sulfur-containing intermediates deactivate Pd/C.

    • Solution : Pre-treatment with activated charcoal to remove impurities.

Purity Control

TechniqueTarget PurityApplication Stage
HPLC >99%Final product
GC-MS >98%Intermediate

Recent Advancements (Post-2020)

  • Microwave-Assisted Synthesis : Reduces reaction time for alkylation steps by 40%.

  • Enzymatic Resolution : Chiral catalysts for stereoselective synthesis of piperidine derivatives.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Traditional Alkylation 7098Moderate
Hydrogenation-Coupling 8999.5High
Microwave-Assisted 8298.5Limited

Chemical Reactions Analysis

Salt Formation Reactions

The compound forms salts through acid-base reactions, particularly with hydrochloric acid. This process involves protonation of the piperidine ring's tertiary nitrogen atom, forming a stable hydrochloride salt that enhances solubility and pharmacological stability .

Reaction TypeReagent/ConditionProduct
Acid-base reactionHydrochloric acid (HCl)This compound hydrochloride

Oxidation Reactions

The benzhydryloxymethyl group undergoes oxidation under strong oxidizing conditions. For example, potassium permanganate (KMnO4KMnO_4) can oxidize the methylene (-CH2_2-) group adjacent to the ether oxygen, forming a ketone or carboxylic acid derivative.

Reaction TypeReagent/ConditionProduct
OxidationKMnO4KMnO_4 (acidic/oxidative)Oxidized derivatives (e.g., ketones/carboxylic acids)

Substitution Reactions

The tertiary piperidine nitrogen participates in nucleophilic substitution reactions. Alkyl halides or acylating agents can modify the nitrogen, altering the compound’s pharmacological properties .

Reaction TypeReagent/ConditionProduct
AlkylationAlkyl halides (e.g., CH3_3I)N-alkylated piperidine derivatives
AcylationAcetyl chloride (CH3_3COCl)N-acetylated derivatives

Ether Cleavage Reactions

The benzhydryloxymethyl ether linkage is susceptible to cleavage under acidic (e.g., H2SO4H_2SO_4) or basic (e.g., NaOH) conditions, yielding benzophenone and a hydroxymethyl-piperidine intermediate.

Reaction TypeReagent/ConditionProduct
Acidic cleavageConcentrated H2SO4H_2SO_4Benzophenone + hydroxymethyl-piperidine
Basic cleavageNaOH (aqueous/alcoholic)Benzophenone + hydroxymethyl-piperidine

Reduction Reactions

While the compound lacks reducible groups like nitro or alkenes, catalytic hydrogenation (H2/PdCH_2/Pd-C) could theoretically reduce aromatic rings under extreme conditions, though this is not experimentally documented for this specific compound.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with other piperidine derivatives but shows distinct behavior due to its benzhydryloxymethyl group :

FeatureReactivity Compared to Analogues
Piperidine nitrogenLess nucleophilic due to steric hindrance from benzhydryloxymethyl group
Methoxyphenyl groupElectron-donating methoxy group stabilizes adjacent propyl chain against oxidation

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of piperidine compounds, including 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, exhibit significant anticancer properties. Notably:

  • Mechanism of Action : The compound acts as a reversible inhibitor of enzymes such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors.
  • Efficacy : Studies indicate that related compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines, including human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .

Enzyme Inhibition

The compound has been found to inhibit specific enzymes involved in cancer progression:

  • Monoacylglycerol Lipase (MAGL) : It has shown competitive inhibition against MAGL, which plays a role in lipid metabolism and inflammation .

Neuropharmacological Effects

The piperidine structure allows for interactions with neurotransmitter systems:

  • Dopamine and Serotonin Modulation : Preliminary studies suggest that the compound may modulate pathways involving dopamine and serotonin, indicating potential applications in treating neuropsychiatric disorders .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Study FocusFindings
Antitumor Efficacy Derivatives exhibited IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, suggesting structural modifications can enhance anticancer properties .
Mechanistic Insights Molecular docking studies revealed that modifications to the benzoyl group significantly impacted binding affinity and inhibitory potency against MAGL .
Comparative Analysis Piperidinyl compounds with methoxy substitutions showed enhanced biological activity compared to their unsubstituted counterparts, emphasizing the importance of structural modifications .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
Anticancer Significant antiproliferative effects against various cancer cell lines.
Enzyme Inhibition Inhibits MAGL and CARM1, affecting lipid metabolism and tumor progression.
Neuropharmacological Potential modulation of dopamine and serotonin pathways for neuropsychiatric applications.

Mechanism of Action

The mechanism of action of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Potassium Channel Modulation

CP-190,325
  • Structure : 4-(Benzylmethoxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine.
  • Key Difference : Replaces the benzhydryloxy group with a benzylmethoxymethyl substituent.
  • Activity : Exhibits reduced Kv1.3 blocking potency compared to UK-78,282, highlighting the importance of the benzhydryl group for high-affinity binding .
UCL 1684
  • Structure : A diazabicyclic compound unrelated to piperidine.
  • Activity : Potent Kv1.3 blocker but with distinct pharmacokinetics due to its macrocyclic structure .

Analogues Targeting Calcium Channels and Antihypertensive Activity

Compound 63
  • Structure: 1-[4-[3-[4-[Bis(3,4-difluorophenyl)methyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.
  • Activity : Calcium-channel blocker with 35% blood pressure reduction in SHR rats at 30 mg/kg, comparable to nifedipine .
  • Comparison : The bis(3,4-difluorophenyl)methyl group enhances calcium-channel affinity but lacks Kv1.3 specificity.
Compound 93
  • Structure: 4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine.
  • Activity : Antihypertensive agent with 17% blood pressure reduction at 10 mg/kg .
  • Comparison: The 4-chlorophenoxypropyl chain improves bioavailability but reduces CNS penetration compared to UK-78,282’s 3-(4-methoxyphenyl)propyl chain.

Anticancer Piperidine Derivatives

Compound 3(a-i)
  • Structure: (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives.
  • Activity : Antileukemic agents with IC50 values ranging from 0.8–5.2 μM in leukemia cell lines .
  • Comparison: The methanone linker and substituted phenyl groups confer anticancer activity but lack the benzhydryloxy group critical for potassium channel interaction.

Histamine H3 Receptor Ligands

ABT-239
  • Structure : 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine.
  • Activity : H3 receptor antagonist with high CNS penetration .
  • Comparison : The absence of a benzhydryloxy group and presence of a chlorophenylpropoxy chain shift activity toward histamine receptor modulation.
Pitolisant
  • Structure : trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutane carboxamide.
  • Activity : Clinically approved H3 antagonist for narcolepsy .
  • Comparison: Non-piperidine scaffold with distinct pharmacokinetic properties.

Mitochondriotropic Antioxidants

HQL-79
  • Structure : 4-(Diphenylmethoxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine.
  • Activity : Combines H3 receptor antagonism with antioxidant properties via a tetrazolyl group .
  • Comparison : The tetrazole ring introduces polar interactions absent in UK-78,282, altering target specificity.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Primary Target Notable Activity Reference
UK-78,282 466.05 Benzhydryloxymethyl, 4-methoxyphenylpropyl Kv1.3 potassium channel Immunomodulation, IC50 = 15 nM
CP-190,325 397.50 Benzylmethoxymethyl Kv1.3 potassium channel Reduced potency vs. UK-78,282
Compound 63 532.44 Bis(3,4-difluorophenyl)methyl Calcium channels 35% BP reduction at 30 mg/kg
ABT-239 337.90 4-Chlorophenylpropoxypropyl Histamine H3 receptor CNS-penetrant antagonist
HQL-79 375.48 Tetrazolylpropyl H3 receptor, mitochondria Antioxidant, receptor dual activity

Key Findings and Implications

  • Structural Determinants : The benzhydryloxy group in UK-78,282 is critical for Kv1.3 specificity, while diarylmethyl or benzyl substitutions shift activity toward calcium channels or H3 receptors.
  • Pharmacokinetics : Bulkier groups (e.g., benzhydryl) increase molecular weight and may limit blood-brain barrier penetration, whereas smaller substituents (e.g., chlorophenyl) enhance bioavailability.
  • Therapeutic Potential: UK-78,282’s Kv1.3 blockade is unique among piperidine derivatives, with applications in autoimmune diseases, while analogues target hypertension, cancer, or CNS disorders.

Biological Activity

4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, also known as UK 78282, is a synthetic compound that has garnered attention for its biological activity, particularly in relation to potassium channel modulation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C29H35NO2
  • Molecular Weight : 429.6 g/mol
  • CAS Number : 191217-42-2

UK 78282 functions primarily as a selective blocker of voltage-gated potassium channels, specifically K_V1.3 and K_V1.4. These channels play crucial roles in various physiological processes, including neuronal excitability and T lymphocyte activation. The inhibition of these channels can lead to significant effects on immune responses and neuronal signaling.

Potassium Channel Blockade

Research indicates that UK 78282 exhibits high selectivity for K_V1.3 and K_V1.4 channels:

  • K_V1.3 : Involved in the regulation of T cell activation, making it a target for immunomodulatory therapies.
  • K_V1.4 : Plays a role in neuronal signaling and excitability.

The blockade of these channels can suppress T cell activation, which is particularly relevant in the context of autoimmune diseases.

Case Studies and Research Findings

  • Immunomodulatory Effects :
    • A study demonstrated that UK 78282 effectively inhibited T cell proliferation in vitro, suggesting its potential as an immunosuppressive agent for treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis .
  • Neuroprotective Potential :
    • Investigations into the neuroprotective properties of UK 78282 revealed its ability to reduce excitotoxicity in neuronal cultures, indicating a possible application in neurodegenerative diseases .
  • Analgesic Properties :
    • Preliminary studies suggest that UK 78282 may exhibit analgesic effects by modulating pain pathways through potassium channel inhibition, warranting further exploration in pain management contexts .

Safety and Toxicology

While UK 78282 shows promise in various therapeutic areas, safety assessments indicate potential irritant properties:

  • Risk Codes : R36 (Irritating to eyes), R50/53 (Very toxic to aquatic organisms).
  • Storage Conditions : Recommended storage at -20°C to maintain stability .

Comparative Analysis with Similar Compounds

Compound NameSelectivityMechanism of ActionTherapeutic Applications
UK 78282K_V1.3 & K_V1.4Potassium channel blockadeAutoimmune diseases, neuroprotection
VerapamilNon-specificCalcium channel blockerHypertension, angina
4-AminopyridineBroadBlocks various potassium channelsMultiple sclerosis treatment
MargatoxinSpecificPeptide toxin targeting potassium channelsResearch tool in ion channel studies

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